5-azacytidine 5-azacytidine 5-azacytidine is a white crystalline powder. (NTP, 1992)
5-azacytidine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a beta-D-ribofuranosyl residue via an N-glycosidic linkage. An antineoplastic agent, it is used in the treatment of myeloid leukaemia. It has a role as an antineoplastic agent. It is a N-glycosyl-1,3,5-triazine and a nucleoside analogue. It is functionally related to a beta-D-ribose.
Azacitidine is a pyrimidine nucleoside analogue with anti-neoplastic activity. It differs from cytosine by the presence of nitrogen in the C5-position, key in its hypomethylating activity. Two main mechanisms of action have been proposed for azacitidine. One of them is the induction of cytotoxicity. As an analogue of cytidine, it is able to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. The other one is through the inhibition of DNA methyltransferase, impairing DNA methylation. Due to its anti-neoplastic activity and its ability to inhibit methylation in replicating DNA, azacytidine has been used mainly used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation. In May 2004, the FDA approved the use of azacitidine administered subcutaneously for the treatment of MDS of all French-American-British (FAB) subtypes. In January 2007, the FDA approved the intravenous administration of azacitidine. The use of oral azacitidine for the treatment of AML in patients in complete remission was approved by the FDA in September 2020.
Azacitidine is a Nucleoside Metabolic Inhibitor. The mechanism of action of azacitidine is as a Nucleic Acid Synthesis Inhibitor.
Azacitidine is a cytosine analogue and antineoplastic agent used in the therapy of myelodysplastic syndromes. Azacitidine is associated with a low rate of transient serum enzyme elevations during therapy and has not been convincingly implicated in cases of clinically apparent acute liver injury with jaundice.
Azacitidine is a natural product found in Streptomyces sparsogenes with data available.
Azacitidine is a pyrimidine nucleoside analogue of cytidine with antineoplastic activity. Azacitidine is incorporated into DNA, where it reversibly inhibits DNA methyltransferase, thereby blocking DNA methylation. Hypomethylation of DNA by azacitidine may activate tumor suppressor genes silenced by hypermethylation, resulting in an antitumor effect. This agent is also incorporated into RNA, thereby disrupting normal RNA function and impairing tRNA cytosine-5-methyltransferase activity. (NCI04)
Azacitidine can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Azacitidine is only found in individuals that have used or taken this drug. It is a pyrimidine nucleoside analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. Azacytidine has been used as an antineoplastic agent. Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine is thought to induce antineoplastic activity via two mechanisms; inhibition of DNA methyltransferase at low doses, causing hypomethylation of DNA, and direct cytotoxicity in abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA at high doses, resulting in cell death. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein. Its incorporation into DNA leads to a covalent binding with DNA methyltransferases, which prevents DNA synthesis and subsequent cytotoxicity.
A pyrimidine analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. Azacytidine has been used as an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 320-67-2
VCID: VC0548716
InChI: InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
SMILES: C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol

5-azacytidine

CAS No.: 320-67-2

Inhibitors

VCID: VC0548716

Molecular Formula: C8H12N4O5

Molecular Weight: 244.20 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-azacytidine - 320-67-2

Description 5-azacytidine is a white crystalline powder. (NTP, 1992)
5-azacytidine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a beta-D-ribofuranosyl residue via an N-glycosidic linkage. An antineoplastic agent, it is used in the treatment of myeloid leukaemia. It has a role as an antineoplastic agent. It is a N-glycosyl-1,3,5-triazine and a nucleoside analogue. It is functionally related to a beta-D-ribose.
Azacitidine is a pyrimidine nucleoside analogue with anti-neoplastic activity. It differs from cytosine by the presence of nitrogen in the C5-position, key in its hypomethylating activity. Two main mechanisms of action have been proposed for azacitidine. One of them is the induction of cytotoxicity. As an analogue of cytidine, it is able to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. The other one is through the inhibition of DNA methyltransferase, impairing DNA methylation. Due to its anti-neoplastic activity and its ability to inhibit methylation in replicating DNA, azacytidine has been used mainly used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation. In May 2004, the FDA approved the use of azacitidine administered subcutaneously for the treatment of MDS of all French-American-British (FAB) subtypes. In January 2007, the FDA approved the intravenous administration of azacitidine. The use of oral azacitidine for the treatment of AML in patients in complete remission was approved by the FDA in September 2020.
Azacitidine is a Nucleoside Metabolic Inhibitor. The mechanism of action of azacitidine is as a Nucleic Acid Synthesis Inhibitor.
Azacitidine is a cytosine analogue and antineoplastic agent used in the therapy of myelodysplastic syndromes. Azacitidine is associated with a low rate of transient serum enzyme elevations during therapy and has not been convincingly implicated in cases of clinically apparent acute liver injury with jaundice.
Azacitidine is a natural product found in Streptomyces sparsogenes with data available.
Azacitidine is a pyrimidine nucleoside analogue of cytidine with antineoplastic activity. Azacitidine is incorporated into DNA, where it reversibly inhibits DNA methyltransferase, thereby blocking DNA methylation. Hypomethylation of DNA by azacitidine may activate tumor suppressor genes silenced by hypermethylation, resulting in an antitumor effect. This agent is also incorporated into RNA, thereby disrupting normal RNA function and impairing tRNA cytosine-5-methyltransferase activity. (NCI04)
Azacitidine can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Azacitidine is only found in individuals that have used or taken this drug. It is a pyrimidine nucleoside analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. Azacytidine has been used as an antineoplastic agent. Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine is thought to induce antineoplastic activity via two mechanisms; inhibition of DNA methyltransferase at low doses, causing hypomethylation of DNA, and direct cytotoxicity in abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA at high doses, resulting in cell death. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein. Its incorporation into DNA leads to a covalent binding with DNA methyltransferases, which prevents DNA synthesis and subsequent cytotoxicity.
A pyrimidine analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. Azacytidine has been used as an antineoplastic agent.
CAS No. 320-67-2
Product Name 5-azacytidine
Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Standard InChI InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
Standard InChIKey NMUSYJAQQFHJEW-KVTDHHQDSA-N
Isomeric SMILES C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
SMILES C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Canonical SMILES C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Appearance white solid powder
Colorform Crystals from methanol
Melting Point 442 to 446 °F (decomposes) (NTP, 1992)
228-230 °C (decomposes)
229 °C
Physical Description 5-azacytidine is a white crystalline powder. (NTP, 1992)
Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Intact vials should be stored under refrigeration & are stable for a least 4 yr. Although the drug is stable for 3 yr at room temp, refrigeration is recommended because degradation may result at elevated temperatures. The constituted soln hydrolyzes at room temp & should be used within 30 min. The pH providing optimum soln stability has been reported to be about 6.5-7. Azacitidine 0.5 & 2 mg/ml in Ringer's injection, lactated, was stable for up to one month when frozen at -20 °C in polypropylene syringes.
Bulk: Samples of 5- azacitidine and 5- azacitidine hydrate were found to be stable at 25 °C and 60 °C for at least 30 days. Solution: Dilute aqueous solutions of 5-azacitidine have been found to be unstable at 24 -26 ° C. A 1% aqueous solution at 5-6°C decomposes 2, 5, and 9% in 2, 8, and 24 hours respectively. At room temperature a 1% aqueous solution shows 7, 20 and 41% decomposition in 2, 8, and 24 hours respectively (UV and NMR).
Solubility 36.6 [ug/mL] (The mean of the results at pH 7.4)
5 to 10 mg/mL at 70 °F (NTP, 1992)
1.21e+01 g/L
DMSO 52.7 (mg/mL)
Distilled H2O 13.7-14.0 (mg/mL)
0.1 N HCL 27.7-28.0 (mg/mL)
0.1 N NaOH 42.0-43.8 (mg/mL)
35% Ethyl alcohol 14.2-15.0 (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms U18496; U-18496; U 18496; Abbreviations: 5AC; 5AZC. 5-azacytidine; azacytidine; ladakamycin. US brand names: Mylosar; Vidaza.
Reference 1: Ritchie EK. Safety and efficacy of azacitidine in the treatment of elderly patients with myelodysplastic syndrome. Clin Interv Aging. 2012;7:165-73. doi: 10.2147/CIA.S24659. Epub 2012 Jun 19. Review. PubMed PMID: 22791989; PubMed Central PMCID: PMC3393359.
2: Thorpe M, Montalvão A, Pierdomenico F, Moita F, Almeida A. Treatment of chronic myelomonocytic leukemia with 5-Azacitidine: a case series and literature review. Leuk Res. 2012 Aug;36(8):1071-3. doi: 10.1016/j.leukres.2012.04.024. Epub 2012 May 17. Review. PubMed PMID: 22607959.
3: Keating GM. Azacitidine: a review of its use in the management of myelodysplastic syndromes/acute myeloid leukaemia. Drugs. 2012 May 28;72(8):1111-36. doi: 10.2165/11209430-000000000-00000. Review. Erratum in: Drugs. 2012 Jul 30;72(11):1578. PubMed PMID: 22571445.
4: Forghieri F, Morselli M, Leonardi G, Potenza L, Bonacorsi G, Coluccio V, Paolini A, Maccaferri M, Colaci E, Fantuzzi V, Bigliardi S, Zaldini P, Riva G, Barozzi P, Leonardi L, Rossi A, Marasca R, Narni F, Luppi M. Atraumatic splenic rupture in patients with myelodysplastic syndromes: report of a case occurred during treatment with 5-azacitidine and review of the literature. Leuk Res. 2012 Mar;36(3):e52-6. doi: 10.1016/j.leukres.2011.10.031. Epub 2011 Dec 14. Review. PubMed PMID: 22172466.
5: San Miguel Amigo L, Franco Osorio R, Mercadal Vilchez S, Martínez-Francés A. Azacitidine adverse effects in patients with myelodysplastic syndromes. Adv Ther. 2011 Jun;28 Suppl 4:6-11. doi: 10.1007/s12325-011-0024-2. Epub 2011 May 12. Review. PubMed PMID: 21688207.
6: Martínez-Francés A. Adverse effects of azacitidine: onset, duration, and treatment. Adv Ther. 2011 Jun;28 Suppl 4:1-5. doi: 10.1007/s12325-011-0021-5. Epub 2011 Jun 8. Review. PubMed PMID: 21688206.
7: Font P. Azacitidine for the treatment of patients with acute myeloid leukemia with 20%-30% blasts and multilineage dysplasia. Adv Ther. 2011 Mar;28 Suppl 3:1-9. doi: 10.1007/s12325-011-0002-8. Epub 2011 Mar 9. Review. PubMed PMID: 21431628.
8: Vigil CE, Martin-Santos T, Garcia-Manero G. Safety and efficacy of azacitidine in myelodysplastic syndromes. Drug Des Devel Ther. 2010 Sep 24;4:221-9. Review. PubMed PMID: 20957213; PubMed Central PMCID: PMC2948932.
9: Fenaux P, Bowen D, Gattermann N, Hellström-Lindberg E, Hofmann WK, Pfeilstöcker M, Sanz G, Santini V. Practical use of azacitidine in higher-risk myelodysplastic syndromes: an expert panel opinion. Leuk Res. 2010 Nov;34(11):1410-6. doi: 10.1016/j.leukres.2010.05.021. Epub 2010 Jul 6. Review. PubMed PMID: 20609474.
10: Götze K, Platzbecker U, Giagounidis A, Haase D, Lübbert M, Aul C, Ganser A, Germing U, Hofmann WK. Azacitidine for treatment of patients with myelodysplastic syndromes (MDS): practical recommendations of the German MDS Study Group. Ann Hematol. 2010 Sep;89(9):841-50. doi: 10.1007/s00277-010-1015-0. Epub 2010 Jun 22. Review. PubMed PMID: 20567826.
PubChem Compound 9444
Last Modified Aug 15 2023

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